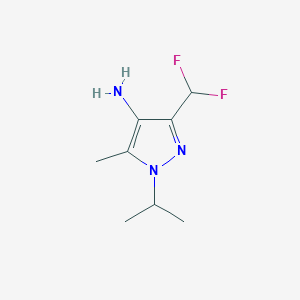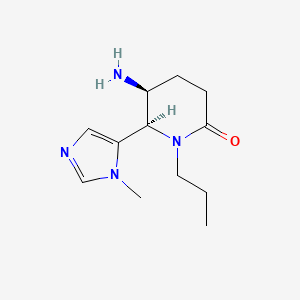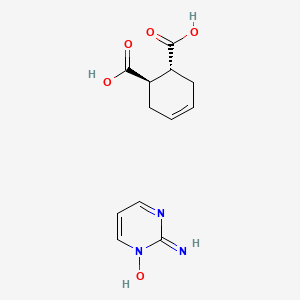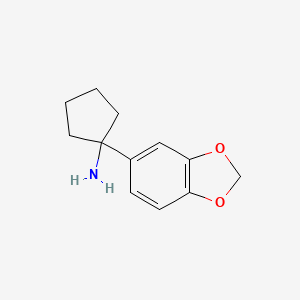![molecular formula C11H14FN3O B11739167 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a furan ring substituted with a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The furan ring is then attached via a coupling reaction, and finally, the methylamine group is introduced through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole and furan rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and other applications.
Propiedades
Fórmula molecular |
C11H14FN3O |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3O/c12-3-4-15-9-10(7-14-15)6-13-8-11-2-1-5-16-11/h1-2,5,7,9,13H,3-4,6,8H2 |
Clave InChI |
RSAWSZWHZOUBQB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNCC2=CN(N=C2)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)
![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)


![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)


